molecular formula C10H13NO3 B13596830 2-(4-Aminophenoxy)butanoic acid CAS No. 6271-85-8

2-(4-Aminophenoxy)butanoic acid

Cat. No.: B13596830
CAS No.: 6271-85-8
M. Wt: 195.21 g/mol
InChI Key: VPLBIBRMAXTXPM-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group with an amino substituent at the para position. The molecule consists of a butanoic acid backbone (CH₂CH₂CH₂COOH) linked to a 4-aminophenoxy group (O-C₆H₄-NH₂).

Properties

CAS No.

6271-85-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-aminophenoxy)butanoic acid

InChI

InChI=1S/C10H13NO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2,11H2,1H3,(H,12,13)

InChI Key

VPLBIBRMAXTXPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)butanoic acid typically involves the reaction of 4-aminophenol with butanoic acid derivatives. One common method is the esterification of 4-aminophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Aminophenoxy)butanoic acid may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(4-Aminophenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)butanoic acid involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-(4-Aminophenoxy)butanoic acid and related compounds are critical for understanding its unique properties and applications. Key analogs include phenoxybutanoic acid derivatives, aryl-substituted butanoic acids, and compounds with amino or acetamido groups.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes References
2-(4-Aminophenoxy)butanoic acid Not available C₁₀H₁₃NO₃ 195.22* 4-aminophenoxy, butanoic acid Hypothesized: Pharmaceutical intermediate
4-(2-Acetamidophenoxy)butanoic acid 1016689-67-0 C₁₂H₁₅NO₄ 237.25 2-acetamidophenoxy, butanoic acid Pharmaceutical intermediate
2-(4-Aminophenyl)butanoic acid 29644-97-1 C₁₀H₁₃NO₂ 179.22 4-aminophenyl, butanoic acid Research chemical, medicinal chemistry
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.68 4-chloro-2-methylphenoxy, butanoic acid Herbicide (HRAC class O)
2-Phenoxybutanoic acid 13794-14-4 C₁₀H₁₂O₃ 180.21 Phenoxy, butanoic acid Synthetic intermediate

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Chlorinated phenoxybutanoic acids like MCPB and 2,4-DB exhibit herbicidal activity due to their ability to mimic natural auxins, disrupting plant growth . In contrast, amino-substituted analogs (e.g., 2-(4-aminophenyl)butanoic acid) are associated with pharmaceutical research, suggesting that the amino group enhances compatibility with biological targets . The acetamido group in 4-(2-Acetamidophenoxy)butanoic acid likely improves metabolic stability compared to primary amines, making it a preferred intermediate in drug synthesis .

Physical Properties: The density of 2-(4-aminophenyl)butanoic acid (1.171 g/cm³) and its relatively high boiling point (354.6°C) reflect strong intermolecular hydrogen bonding due to the amino and carboxylic acid groups . Similar trends are expected for 2-(4-Aminophenoxy)butanoic acid. Phenoxybutanoic acids with electron-withdrawing groups (e.g., chlorine in MCPB) exhibit lower vapor pressure, enhancing environmental persistence as herbicides .

Synthetic Utility: Compounds like tert-Butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4) demonstrate the use of protective groups (e.g., tert-butyl esters) in synthesizing acid-sensitive derivatives . This strategy could apply to 2-(4-Aminophenoxy)butanoic acid for controlled drug delivery systems.

Biological Activity

2-(4-Aminophenoxy)butanoic acid is an organic compound notable for its potential biological activities, particularly in pharmacology and biochemistry. With a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol, this compound features a butanoic acid moiety linked to a 4-aminophenoxy group, which is significant for its interactions with biological macromolecules.

Chemical Structure and Properties

The structural characteristics of 2-(4-Aminophenoxy)butanoic acid include:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Phenyl Ring : Provides aromatic stability and influences solubility.
  • Butanoic Acid Chain : Important for its pharmacological activity.

Biological Activities

Research has identified several biological activities associated with 2-(4-Aminophenoxy)butanoic acid:

  • Antiproliferative Effects :
    • Studies have shown that this compound may exhibit antiproliferative properties against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Properties :
    • The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Mechanism of Action :
    • Investigations into its mechanism of action reveal that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-Aminophenoxy)butanoic acid typically involves several chemical reactions, including Williamson etherification and subsequent acidolysis, yielding high purity products . Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2-(4-Aminophenoxy)butanoic acid, highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-(4-Aminophenoxy)butanoic acidC10H13NO3Shorter butanoic chain; similar applications
4-(4-Aminophenoxy)benzoic acidC13H13NO3Contains a benzoic acid moiety; different reactivity profile
4-(4-Aminophenoxy)propanoic acidC12H15NO3Shorter propanoic chain affects solubility
4-(2-Aminophenyl)-2,4-dioxobutanoic acidC10H9NO4Contains dioxo functional groups; distinct biological activities

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of 2-(4-Aminophenoxy)butanoic acid:

  • Cancer Research : A study demonstrated that this compound could inhibit the growth of human colorectal adenocarcinoma (Caco-2) cells in vitro, indicating its potential as an anticancer agent .
  • Inflammatory Disorders : Another investigation suggested that derivatives of this compound could modulate inflammatory responses, presenting opportunities for new anti-inflammatory therapies .

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